molecular formula C13H18ClNO3 B13640486 O-Allyl-D-tyrosine methyl ester hydrochloride

O-Allyl-D-tyrosine methyl ester hydrochloride

Cat. No.: B13640486
M. Wt: 271.74 g/mol
InChI Key: RNTKDRSTELCRPC-UHFFFAOYSA-N
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Description

O-Allyl-D-tyrosine methyl ester hydrochloride is a chemical compound with the molecular formula C13H17NO3·HCl and a molecular weight of 271.74 g/mol . It is a derivative of tyrosine, an amino acid, and is characterized by the presence of an allyl group attached to the phenolic oxygen and a methyl ester group at the carboxyl end. This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O-Allyl-D-tyrosine methyl ester hydrochloride typically involves the esterification of D-tyrosine followed by the introduction of the allyl group. The process can be summarized as follows:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: O-Allyl-D-tyrosine methyl ester hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

O-Allyl-D-tyrosine methyl ester hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential role in enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential therapeutic properties, including its role in drug design and development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of O-Allyl-D-tyrosine methyl ester hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The allyl group can participate in covalent bonding with nucleophilic sites on proteins, potentially altering their function. The methyl ester group can be hydrolyzed to release the active tyrosine derivative, which can then participate in various biochemical pathways .

Comparison with Similar Compounds

  • L-Tyrosine methyl ester hydrochloride
  • D-Tyrosine methyl ester hydrochloride
  • O-Allyl-L-tyrosine methyl ester hydrochloride

Comparison: O-Allyl-D-tyrosine methyl ester hydrochloride is unique due to the presence of the allyl group, which imparts distinct chemical reactivity and potential biological activity. Compared to its L-tyrosine counterparts, the D-isomer may exhibit different stereochemical interactions with biological targets, leading to varied effects .

Properties

IUPAC Name

methyl 2-amino-3-(4-prop-2-enoxyphenyl)propanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3.ClH/c1-3-8-17-11-6-4-10(5-7-11)9-12(14)13(15)16-2;/h3-7,12H,1,8-9,14H2,2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNTKDRSTELCRPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)OCC=C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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